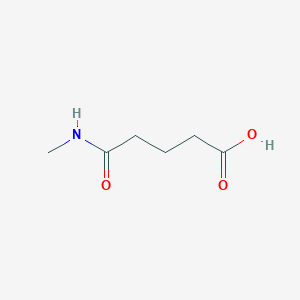
5-(methylamino)-5-oxoPentanoic acid
Overview
Description
The description of a compound usually includes its molecular formula, structure, and the type of functional groups present in the molecule.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, polarity, reactivity, and stability.Scientific Research Applications
Electrosynthesis and Preparation
- Electrosynthesis of 5-(methylamino)-5-oxoPentanoic acid : 5-(methylamino)-5-oxoPentanoic acid, also known as 5-amino-4-oxopentanoic acid hydrochloride, was studied through electroreduction, revealing the influence of various factors such as cathode material, temperature, solvent nature, and cell design on the yield and quality of the compound. The synthesis achieved a high substance yield and content of the main substance using a copper cathode in a filter-press cell (Konarev et al., 2007). Similarly, another synthesis route from levulinic acid achieved an overall yield of 44% through a process involving esterification, bromination, and acidolysis (Lin Yuan, 2006).
Isotopomer Preparation and Synthetic Applications
- Isotopomer Preparation : The compound has been utilized in the synthesis of isotopomers, with a notable study describing a simple scheme to prepare any isotopomer of 5-(methylamino)-5-oxoPentanoic acid (5-aminolevulinic acid) in few steps with high yield, highlighting its importance as a precursor in the biosynthesis of biologically active porphyrins (Shrestha‐Dawadi & Lugtenburg, 2003). Additionally, the synthesis of 4-oxo-5-aminopentanoic acid hydrochloride, a related compound, was achieved through selective bromination and alternative synthesis routes, demonstrating the compound's relevance in chemical synthesis (Zav’yalov & Zavozin, 1987).
Biological and Medicinal Applications
- Antibacterial Potential : A study synthesized derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, which includes structural motifs similar to 5-(methylamino)-5-oxoPentanoic acid, demonstrating moderate to good antibacterial activity against gram-positive and gram-negative microbes, indicating the potential medicinal application of the compound and its derivatives (Devi et al., 2018).
Catalytic and Enzymatic Reactions
- Catalytic and Enzymatic Studies : The compound's derivatives have been used in studies involving catalytic γ-C(sp3)-H bond activation of α-aminobutanoic acid derivatives, showcasing its utility in exploring new bidentate auxiliaries and enhancing our understanding of catalytic processes (Pasunooti et al., 2015). Furthermore, the reaction of related compounds with hydroxylamine hydrochloride has provided insights into the structural and chemical properties of azeto[3,2-d]isoxazoline and oxopentanoic acid derivatives (Kurihara, Mori & Sakamoto, 1977).
Safety And Hazards
Information on the compound’s toxicity, flammability, environmental impact, and safe handling practices are typically included in this section.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its side effects.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied or hypothetical compound, some or all of this information may not be available. If you have a different compound or a more specific question about a known compound, feel free to ask!
properties
IUPAC Name |
5-(methylamino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-7-5(8)3-2-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDZEQGATNKWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(methylamino)-5-oxoPentanoic acid | |
Synthesis routes and methods
Procedure details






Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

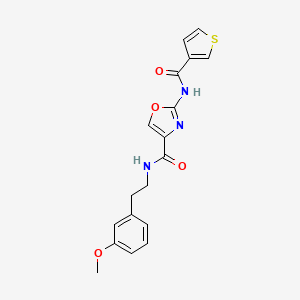
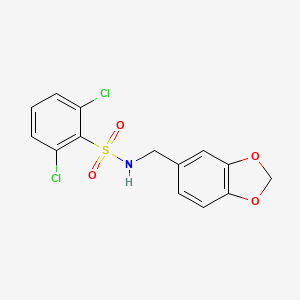
![8-(2-hydroxyethyl)-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2958907.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole](/img/no-structure.png)
![Methyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2958912.png)
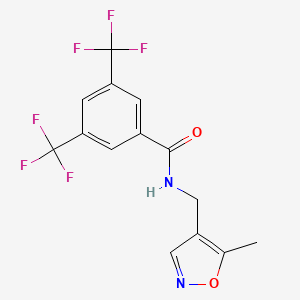
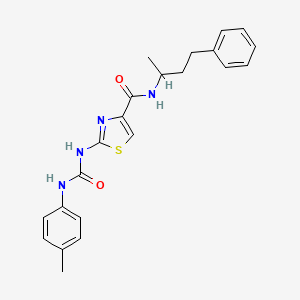
![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2958918.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2958919.png)
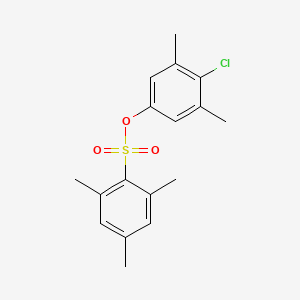
![[3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2958921.png)
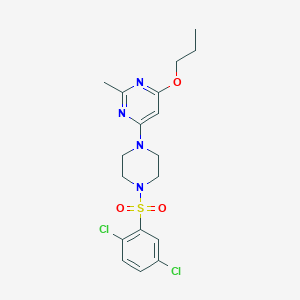
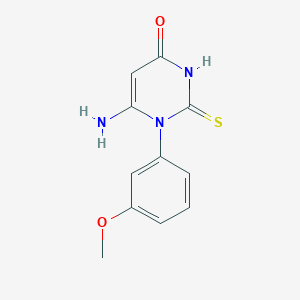
amino}-3-(naphthalen-1-yloxy)propan-2-ol](/img/structure/B2958925.png)